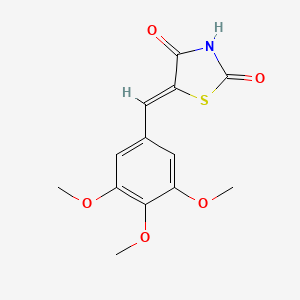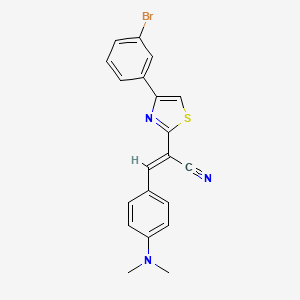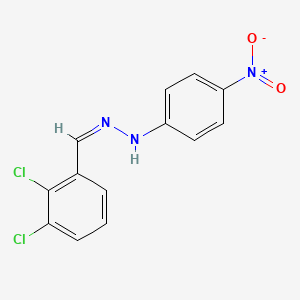![molecular formula C33H22N2O4 B11694569 (3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694569.png)
(3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes biphenyl, furan, and pyrrolone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of biphenyl-4-carbaldehyde with 5-(4-nitrophenyl)furan-2-carbaldehyde in the presence of a base, followed by cyclization with phenylhydrazine under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can further be utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of novel organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of advanced materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy in treating diseases and its mechanism of action at the molecular level.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific functional characteristics.
Mécanisme D'action
The mechanism of action of (3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E)-1-(biphenyl-4-yl)-3-{[5-(4-methylphenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-1-(biphenyl-4-yl)-3-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-1-(biphenyl-4-yl)-3-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of (3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C33H22N2O4 |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenyl-1-(4-phenylphenyl)pyrrol-2-one |
InChI |
InChI=1S/C33H22N2O4/c36-33-27(21-30-19-20-32(39-30)26-13-17-29(18-14-26)35(37)38)22-31(25-9-5-2-6-10-25)34(33)28-15-11-24(12-16-28)23-7-3-1-4-8-23/h1-22H/b27-21+ |
Clé InChI |
GZLWTUIYVWGDDM-SZXQPVLSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=C/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/C3=O)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=CC(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C3=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B11694488.png)
![4-methyl-N,N'-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine](/img/structure/B11694490.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11694492.png)
![(4E)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694493.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11694506.png)



![4-[Bis(2-methoxyethyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}benzamide](/img/structure/B11694530.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11694541.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11694568.png)
![ethyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11694577.png)

